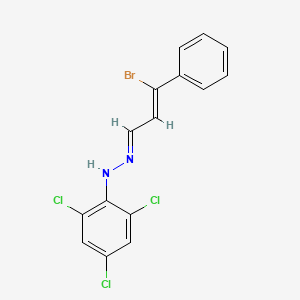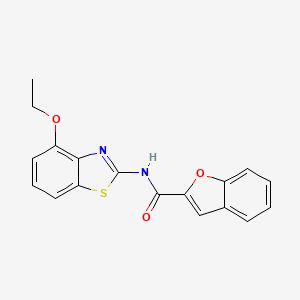
1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine is a synthetic organic compound that belongs to the class of thiazole derivatives It features a piperazine core substituted with two thiazole rings, each bearing two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine typically involves the following steps:
Formation of Thiazole Rings: The thiazole rings are synthesized by reacting 2-aminothiophenol with acetone in the presence of a base such as sodium hydroxide. This reaction yields 5,5-dimethyl-4,5-dihydro-1,3-thiazole.
Substitution on Piperazine: The synthesized thiazole rings are then reacted with piperazine in a nucleophilic substitution reaction. This step requires a solvent like dimethylformamide (DMF) and a catalyst such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding dihydrothiazole derivatives.
Substitution: The piperazine core can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF), potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, modulating their activity. The piperazine core provides a scaffold that enhances the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis(4,5-dihydro-1,3-thiazol-2-yl)piperazine: Lacks the methyl groups on the thiazole rings, which may affect its chemical reactivity and biological activity.
1,4-bis(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine: Contains only one methyl group on each thiazole ring, potentially altering its properties.
Uniqueness
1,4-bis(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine is unique due to the presence of two methyl groups on each thiazole ring, which can influence its steric and electronic properties. This structural feature may enhance its binding interactions and stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,5-dimethyl-4H-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4S2/c1-13(2)9-15-11(19-13)17-5-7-18(8-6-17)12-16-10-14(3,4)20-12/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALGGLVAVAWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCN(CC2)C3=NCC(S3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)


![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)



![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)
![2-[(4-CHLOROPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL CYANIDE](/img/structure/B5510853.png)


![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

